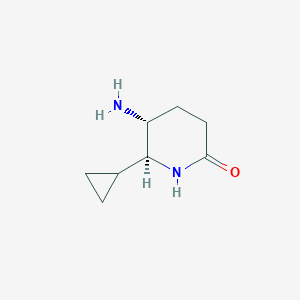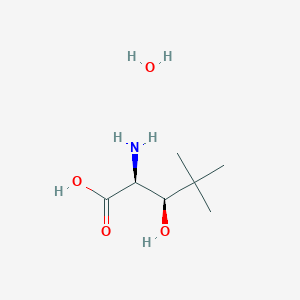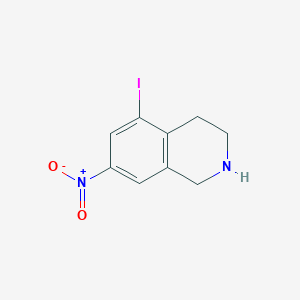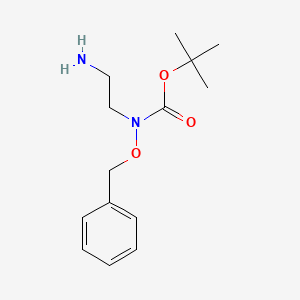
Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one
Übersicht
Beschreibung
Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and a range of physiological and biochemical effects.
Wirkmechanismus
Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By increasing the levels of GABA, Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one enhances GABAergic neurotransmission and modulates neuronal activity in the brain. This leads to a range of physiological and biochemical effects, including reduced seizure activity, enhanced anxiolytic and sedative effects, and improved mood and cognition.
Biochemical and Physiological Effects:
Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one has been shown to have a range of biochemical and physiological effects, including increased GABAergic neurotransmission, reduced seizure activity, enhanced anxiolytic and sedative effects, and improved mood and cognition. These effects are mediated by the modulation of neuronal activity in the brain, particularly in regions involved in the regulation of anxiety, mood, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one for lab experiments is its selectivity for GABA-AT, which allows for precise modulation of GABAergic neurotransmission without affecting other neurotransmitter systems. Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one is also highly potent, with a low effective dose, making it ideal for use in animal models of neurological and psychiatric disorders. However, one limitation of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one is its relatively short half-life, which may limit its effectiveness in long-term studies.
Zukünftige Richtungen
There are several potential future directions for research on Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one, including:
1. Further preclinical studies to evaluate the safety and efficacy of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one in animal models of neurological and psychiatric disorders.
2. Clinical trials to evaluate the safety and efficacy of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one in humans for the treatment of epilepsy, anxiety, depression, and addiction.
3. Development of new analogs of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one with improved pharmacokinetic properties and selectivity for GABA-AT.
4. Investigation of the mechanisms underlying the therapeutic effects of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one, including its effects on neuronal activity, gene expression, and protein synthesis.
5. Exploration of the potential use of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one in combination with other drugs for the treatment of neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. Preclinical studies have shown that Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one can reduce seizure activity in animal models of epilepsy, enhance the effects of benzodiazepines and barbiturates, and reduce anxiety and depression-like behaviors. Clinical trials are currently underway to evaluate the safety and efficacy of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one in humans.
Eigenschaften
IUPAC Name |
(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-6-3-4-7(11)10-8(6)5-1-2-5/h5-6,8H,1-4,9H2,(H,10,11)/t6-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONMIDTZTLDYFU-SVRRBLITSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(CCC(=O)N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]([C@@H]1N)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Cyclohepta[b]pyrrol-2(1H)-one](/img/structure/B3251989.png)





![1,3-Dioxane-4,6-dione, 5-[[(3,4-dimethoxyphenyl)amino]methylene]-2,2-dimethyl-](/img/structure/B3252014.png)


![6-(o-Tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B3252047.png)